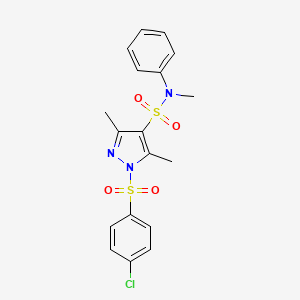

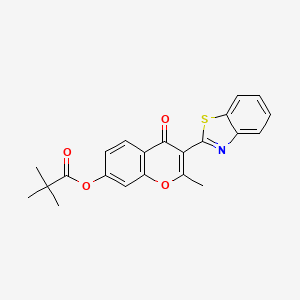

![molecular formula C15H16ClN3O2 B6417393 4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-84-6](/img/structure/B6417393.png)

4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-chlorophenyl)-6-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrrolo[3,4-d]pyrimidines . Pyrrolo[3,4-d]pyrimidines are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidines often involves the reaction of aminopyrimidines with various reagents . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The chemical reactions involving pyrrolo[3,4-d]pyrimidines can vary depending on the substituents and reaction conditions . For instance, 5-acetyl-4-aminopyrimidines can undergo cyclization to form pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Colorimetric Chemosensor for Hg2+ Ions

The compound has been used as a colorimetric chemosensor for detecting Hg2+ ions . The sensing application of this compound was examined upon addition of different cations by UV–Vis spectroscopy and exhibited excellent sensitivity towards Hg2+ ions by increasing the absorption .

Anticancer Activity

Pyrimidine derivatives, including the compound , have shown potential anticancer activity . These compounds have been studied against human cancer cell lines and primary CLL cells, displaying excellent anticancer activity and leading to cell death by apoptosis .

Antimicrobial Activity

Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimicrobial activity . These compounds have shown promising activity against microbial strains .

Anti-Inflammatory Activity

Pyrimidine derivatives have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Analgesic Activity

In addition to their anti-inflammatory properties, pyrimidine derivatives have shown analgesic (pain-relieving) activity . This suggests potential applications in pain management .

Antioxidant Activity

Pyrimidine derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Antimalarial Activity

Pyrimidine derivatives have shown potential antimalarial activity . This suggests that they could be used in the development of new treatments for malaria .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition has shown good antitumor effects .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Pharmacokinetics

Its degree of lipophilicity allows it to diffuse easily into cells , which could enhance its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By disrupting the cell cycle, the compound prevents the replication of cancer cells, potentially leading to their death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which is influenced by the lipid environment of the cell

properties

IUPAC Name |

4-(4-chlorophenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h3-6,13H,2,7-8H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGCGHZKOSKWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

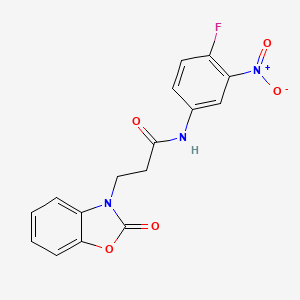

![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)

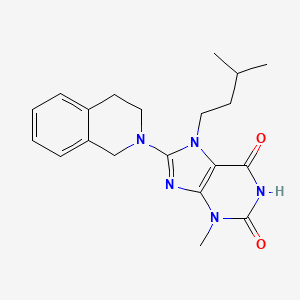

![6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6417369.png)

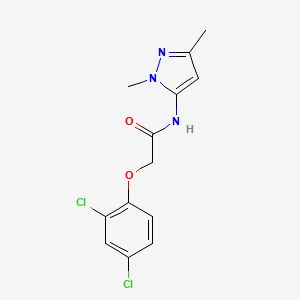

![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B6417374.png)

![13-methyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B6417384.png)

![N-(2-ethoxyphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6417415.png)

![1-[5-(quinolin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6417420.png)